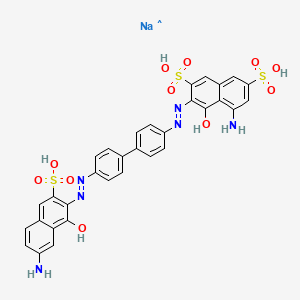

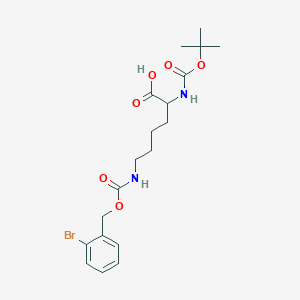

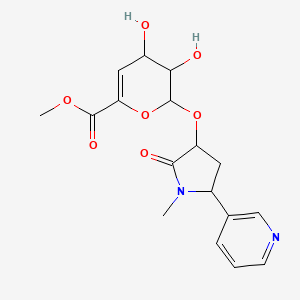

4'-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-b-D-glucopyranoside sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for the detection and quantification of N-acetyl-alpha-D-glucosaminidase activity. This compound is also employed in the diagnosis of Sanfilippo disease type D (MPS IIID), a lysosomal storage disorder.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride. The glycosylation reaction is catalyzed by a Lewis acid such as silver triflate or boron trifluoride etherate. The resulting intermediate is then sulfated using sulfur trioxide-pyridine complex to introduce the sulfate group at the 6-position. Finally, the sodium salt is formed by neutralizing the sulfate ester with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt primarily undergoes hydrolysis reactions. In the presence of N-acetyl-alpha-D-glucosaminidase, the glycosidic bond is cleaved, releasing 4-methylumbelliferone, which is highly fluorescent.

Common Reagents and Conditions

Hydrolysis: Catalyzed by N-acetyl-alpha-D-glucosaminidase, typically in a buffered aqueous solution at pH 4.5-5.5.

Sulfation: Sulfur trioxide-pyridine complex in anhydrous conditions.

Glycosylation: Silver triflate or boron trifluoride etherate as catalysts in anhydrous solvents like dichloromethane.

Major Products

The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light, making it easy to detect and quantify.

Wissenschaftliche Forschungsanwendungen

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt has a wide range of applications in scientific research:

Biochemistry: Used as a fluorogenic substrate in enzyme assays to measure the activity of N-acetyl-alpha-D-glucosaminidase.

Medical Diagnostics: Employed in the diagnosis of lysosomal storage disorders such as Sanfilippo disease type D.

Pharmacology: Utilized in high-throughput screening assays to identify potential inhibitors of N-acetyl-alpha-D-glucosaminidase.

Cell Biology: Used to study lysosomal function and glycosaminoglycan metabolism in cells.

Wirkmechanismus

The compound acts as a substrate for N-acetyl-alpha-D-glucosaminidase. When the enzyme cleaves the glycosidic bond, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the enzyme’s activity. The molecular target is the glycosidic bond between the glucopyranoside and the 4-methylumbelliferone moiety. The pathway involves the hydrolysis of this bond, facilitated by the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate for N-acetyl-beta-D-glucosaminidase.

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar substrate but without the sulfate group.

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside-6-sulfate: Similar to the alpha isomer but with a beta configuration.

Uniqueness

The presence of the sulfate group at the 6-position and the alpha configuration of the glucopyranoside make 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt unique. These structural features influence its substrate specificity and the efficiency of enzymatic hydrolysis, making it particularly suitable for certain diagnostic and research applications.

Eigenschaften

Molekularformel |

C18H20NNaO11S |

|---|---|

Molekulargewicht |

481.4 g/mol |

IUPAC-Name |

sodium;[5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1 |

InChI-Schlüssel |

QJBYZEXXKLRSJR-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)

![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)

![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)

![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)

![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)